REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[CH:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]1.C(OCC)(=O)C.C(Cl)[Cl:31]>>[Cl-:31].[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[CH:11]1[CH2:16][CH2:15][NH2+:14][CH2:13][CH2:12]1 |f:3.4|
|
Name
|
piperidine
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CN1C(=NC2=C1C=CC=C2)C2CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
which was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrogen chloride gas was bubbled through the solution for 30 seconds
|
Duration
|
30 s
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].CN1C(=NC2=C1C=CC=C2)C2CC[NH2+]CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |